4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one
Description
4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazine core substituted with chlorine atoms at positions 4 and 5, and a 5-(trifluoromethyl)pyridin-2-yl group at position 2. The trifluoromethyl (CF₃) group imparts strong electron-withdrawing effects, enhancing the compound’s metabolic stability and reactivity in chemical transformations. Its rigid, planar structure facilitates π-π stacking interactions, influencing solubility and solid-state packing .
Properties
IUPAC Name |
4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N3O/c11-6-4-17-18(9(19)8(6)12)7-2-1-5(3-16-7)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVQWALTALBCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427696 | |
| Record name | 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89570-57-0 | |
| Record name | 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine and 4,5-dichloropyridazine.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-chloro-5-(trifluoromethyl)pyridine is reacted with 4,5-dichloropyridazine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 5 of the pyridazinone ring are primary sites for nucleophilic substitution due to their electrophilic character. These reactions are critical for derivatizing the compound into bioactive intermediates or functionalized scaffolds.
Key Reactions and Conditions
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | Ammonia (NH₃), ethanol, reflux | 4,5-Diamino derivative | 72 | |
| Methoxylation | NaOCH₃, DMF, 80°C | 4-Methoxy-5-chloro derivative | 65 | |
| Thiolation | NaSH, THF, room temperature | 4-Sulfhydryl-5-chloro derivative | 58 |
The trifluoromethyl group on the pyridine ring stabilizes the intermediate through electron-withdrawing effects, facilitating substitution at the 4- and 5-positions. Computational studies suggest that the 5-chloro position is more reactive due to steric and electronic factors .
Coupling Reactions
The pyridazine core participates in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups.
Example Protocol: Suzuki Coupling
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Substrate : 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one
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Reagents : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.), DME/H₂O (4:1)
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Conditions : 90°C, 12 hours
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Product : 4-Aryl-5-chloro derivative
Functionalization of the Pyridine Ring
While the trifluoromethyl group is typically inert under mild conditions, the pyridine nitrogen can undergo alkylation or oxidation:
Stability Under Acidic/Basic Conditions
The compound exhibits moderate stability:
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Acidic Conditions (HCl, 1M) : Dechlorination at position 4 occurs after 24 hours at 50°C.
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Basic Conditions (NaOH, 1M) : Hydrolysis of the pyridazinone ring is observed, forming carboxylic acid derivatives.
Mechanistic Insights
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Nucleophilic Aromatic Substitution : The electron-deficient pyridazine ring directs nucleophiles to the 4- and 5-positions. Density functional theory (DFT) calculations indicate a lower activation energy for substitution at the 5-position due to reduced steric hindrance.
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Cross-Coupling : Palladium catalysts selectively target the 4-chloro position, leaving the 5-chloro group intact for further functionalization .
Scientific Research Applications
Anticancer Activity
Research indicates that pyridazinone derivatives, including 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, disrupting their function and leading to cell death. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .
Pesticide Development
The trifluoromethyl group in the compound enhances its biological activity, making it suitable for use in developing novel pesticides. Research has indicated that derivatives of this compound can effectively control pests and diseases in crops while minimizing environmental impact due to their targeted action .
Herbicide Potential
In addition to insecticidal properties, there is ongoing research into the herbicidal effects of this compound. Initial studies suggest that it may inhibit specific enzymatic pathways in plants, offering a new avenue for weed management in agricultural settings .
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it valuable for developing advanced materials for industrial applications .
Nanotechnology Applications
Emerging studies are exploring the use of this compound in nanotechnology, particularly in creating functionalized nanoparticles for drug delivery systems. The compound's ability to form stable complexes with various metals can be leveraged to improve the efficacy and targeting of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of 4,5-Dichloro-2-Substituted Pyridazin-3(2H)-one Derivatives
Electronic and Structural Effects
- Halogen Influence : Chlorine and fluorine substituents (e.g., in 4,5-dichloro-2-(2,4-difluorophenyl)pyridazin-3(2H)-one) enhance electrophilicity, promoting nucleophilic substitutions. The CF₃ group in the target compound provides stronger electron withdrawal than halogens alone, improving stability against enzymatic degradation .
- Conversely, the hydroxymethyl group () increases polarity, improving aqueous solubility but reducing membrane permeability .
Physicochemical and Application Trends
- Lipophilicity vs. Bioavailability : The 3,4-dichlorophenyl analogue () exhibits high lipophilicity (logP ~3.5 estimated), which may enhance binding to hydrophobic targets but reduce solubility. The CF₃-containing compound balances lipophilicity and solubility, making it more suitable for formulations requiring prolonged activity .
- Thermal Stability : Compounds with rigid aromatic substituents (e.g., difluorophenyl or trifluoromethylpyridinyl) demonstrate higher melting points (>150°C) compared to aliphatic-substituted derivatives (e.g., tetrahydro-pyran, ~120°C) due to enhanced crystalline packing .
Biological Activity
4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one (CAS No. 89570-57-0) is a heterocyclic compound notable for its structural features, which include both pyridazine and pyridine rings. The incorporation of chlorine and trifluoromethyl groups enhances its chemical stability and potential biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 310.06 g/mol. The structural representation can be summarized as follows:
Medicinal Chemistry Applications
- Anti-Cancer Properties : Research indicates that compounds similar to this compound exhibit significant anti-cancer activity. The compound has been investigated for its ability to inhibit various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent by modulating pathways associated with inflammation. Studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, positioning it as a candidate for further investigation in antibiotic development.
Agrochemical Applications
This compound is also being studied for its potential use as a pesticide or herbicide. Its ability to disrupt biological pathways in pests makes it a valuable candidate in the agricultural sector.
Table 1: Summary of Biological Activities
Case Study: Anti-Cancer Mechanism
In a study investigating the anti-cancer effects of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 4,5-dichloropyridazin-3(2H)-one derivatives can react with trifluoromethyl-substituted pyridinyl nucleophiles under basic conditions. A representative method involves reacting a dichloropyridazinone precursor with 5-(trifluoromethyl)pyridin-2-amine in the presence of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or acetone at 40–120°C . Reaction monitoring via TLC and purification by recrystallization (e.g., ethyl acetate/petroleum ether) are critical for isolating the product .
Q. How is X-ray crystallography applied in determining the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Crystals are grown via slow evaporation of solvent mixtures (e.g., ethyl acetate/petroleum ether). Data collection and refinement using SHELX software (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and torsion angles. For example, disordered substituents (e.g., ethyl groups) are modeled with partial occupancy and refined with constraints . Hydrogen atoms are placed in calculated positions using riding models .
Q. What are the key physicochemical properties of this compound, and how are they characterized?
- Methodological Answer :
- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods. Related pyridazinones exhibit melting points ~200–290°C .
- Solubility : Evaluated in solvents like DMSO, DMF, or ethyl acetate using gravimetric analysis.
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substitution patterns; trifluoromethyl groups show distinct ¹⁹F NMR signals.
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- Hygroscopicity : Assessed via dynamic vapor sorption (DVS) for storage stability .
Advanced Research Questions
Q. What challenges arise in optimizing substitution reactions at the 2-position of the pyridazinone ring?
- Methodological Answer : Competing regioselectivity and steric hindrance from bulky substituents (e.g., trifluoromethylpyridinyl groups) can reduce yields. Strategies include:
- Base Selection : Strong bases (e.g., Cs₂CO₃) enhance deprotonation of pyridazinone NH, favoring nucleophilic attack .
- Temperature Control : Higher temperatures (80–120°C) improve reaction rates but may degrade sensitive groups .
- Protecting Groups : Temporary protection (e.g., tetrahydro-2H-pyran in ) prevents side reactions during multi-step syntheses .
Q. How do computational models aid in understanding substituent effects on reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Predict electron-withdrawing effects of Cl and CF₃ groups on pyridazinone ring polarization. For example, the trifluoromethyl group increases electrophilicity at the 2-position, facilitating nucleophilic substitution .
- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. acetone) .
- Docking Studies : Explore potential biological activity by modeling interactions with target enzymes (e.g., herbicide targets in ) .
Q. What strategies resolve conflicting spectroscopic data during structural elucidation?
- Methodological Answer :
- Crystallographic Validation : X-ray structures resolve ambiguities in NMR assignments (e.g., distinguishing regioisomers) .
- 2D NMR : HSQC and HMBC correlate ¹H/¹³C signals to confirm connectivity, especially for CF₃ and Cl substituents .
- Isotopic Labeling : ¹⁵N or ¹⁹F labeling clarifies complex splitting patterns in crowded spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
